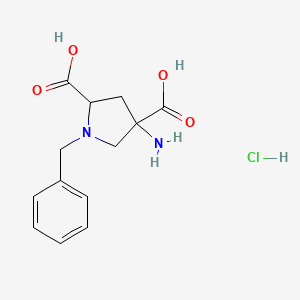![molecular formula C17H26N2 B15124498 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine](/img/structure/B15124498.png)
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine is a bicyclic amine compound characterized by its unique structure, which includes a benzyl group attached to a bicyclic azabicyclo[5.3.1]undecane framework. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and structural complexity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine typically involves the following steps:
Formation of the bicyclic framework: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the benzyl group: The benzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the bicyclic amine.
Final amination step:
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Substitution: The benzyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one: A closely related compound with a ketone group instead of an amine.
9-Benzyl-9-azabicyclo[5.3.1]undecane: A simpler analog without the amine group.
Uniqueness: 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine is unique due to the presence of the amine group at the 11th position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C17H26N2 |
|---|---|
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
9-benzyl-9-azabicyclo[5.3.1]undecan-11-amine |
InChI |
InChI=1S/C17H26N2/c18-17-15-9-5-2-6-10-16(17)13-19(12-15)11-14-7-3-1-4-8-14/h1,3-4,7-8,15-17H,2,5-6,9-13,18H2 |
InChI-Schlüssel |
BLYXBVBIVQUIRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2CN(CC(C2N)CC1)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


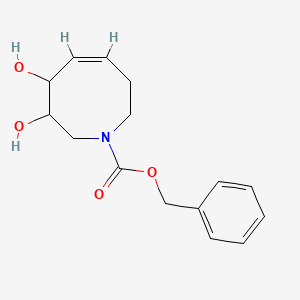
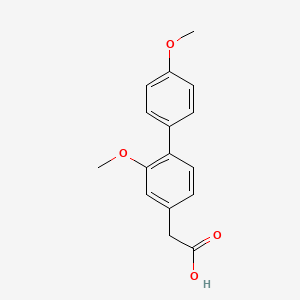
![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B15124440.png)


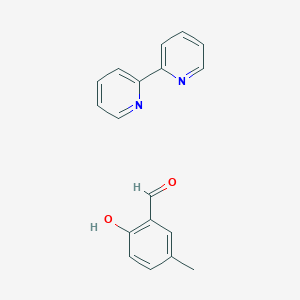
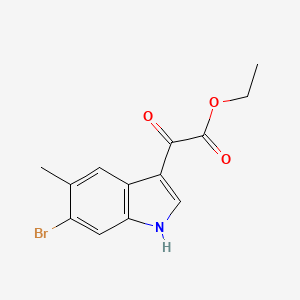
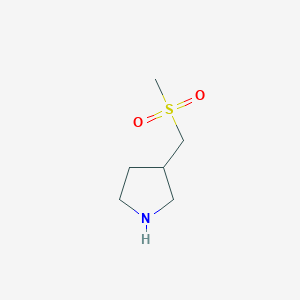
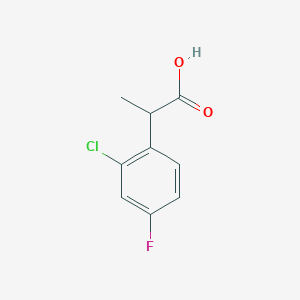
![5'-o-(4,4-Dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B15124497.png)
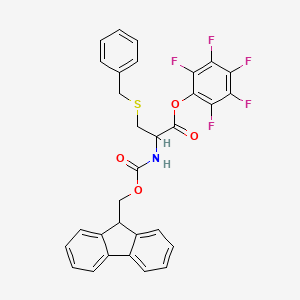
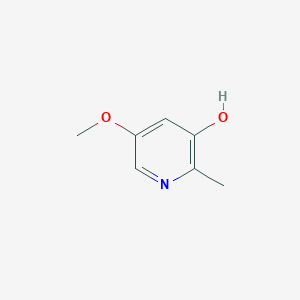
![Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15124522.png)
